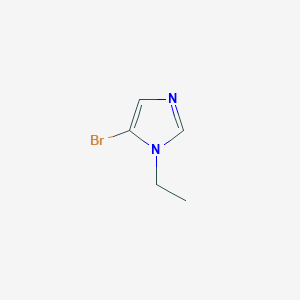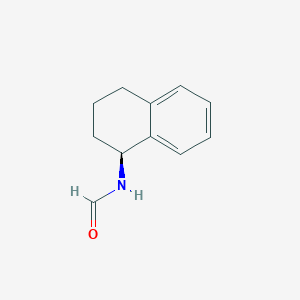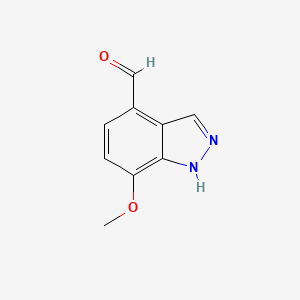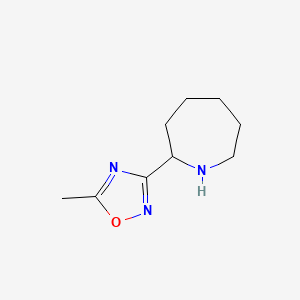
5,6-Dimethyl-1H-indole-3-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,6-Dimethyl-1H-indole-3-carbaldehyde is a derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals. Indole derivatives are known for their diverse biological activities, including antioxidant, antimicrobial, and anticancer properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Dimethyl-1H-indole-3-carbaldehyde typically involves the reaction of 5,6-dimethylindole with an appropriate aldehyde precursor under controlled conditions. One common method is the Vilsmeier-Haack reaction, which uses N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) to form the desired aldehyde group at the 3-position of the indole ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and efficiency. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
5,6-Dimethyl-1H-indole-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The indole ring can undergo electrophilic substitution reactions, particularly at the 2-position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Major Products Formed
Oxidation: 5,6-Dimethyl-1H-indole-3-carboxylic acid.
Reduction: 5,6-Dimethyl-1H-indole-3-methanol.
Substitution: Various substituted indole derivatives depending on the electrophile used.
Scientific Research Applications
5,6-Dimethyl-1H-indole-3-carbaldehyde has numerous applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 5,6-Dimethyl-1H-indole-3-carbaldehyde involves its interaction with various molecular targets and pathways. The compound can act as an electrophile, participating in reactions that modify biological molecules. It may also interact with enzymes and receptors, influencing cellular processes and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Indole-3-carbaldehyde: A closely related compound with similar chemical properties but without the methyl groups at the 5 and 6 positions.
5-Methoxy-1H-indole-3-carbaldehyde: Another derivative with a methoxy group at the 5-position, which can influence its reactivity and biological activity.
Uniqueness
5,6-Dimethyl-1H-indole-3-carbaldehyde is unique due to the presence of methyl groups at the 5 and 6 positions, which can affect its chemical reactivity and biological properties. These modifications can enhance its stability and potentially increase its efficacy in various applications .
Properties
Molecular Formula |
C11H11NO |
|---|---|
Molecular Weight |
173.21 g/mol |
IUPAC Name |
5,6-dimethyl-1H-indole-3-carbaldehyde |
InChI |
InChI=1S/C11H11NO/c1-7-3-10-9(6-13)5-12-11(10)4-8(7)2/h3-6,12H,1-2H3 |
InChI Key |
MEDLGYZLHDFUJX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1C)NC=C2C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3,6-Dimethylpyrrolo[1,2-c]pyrimidine-7-carbaldehyde](/img/structure/B11912410.png)
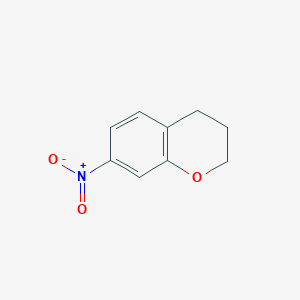
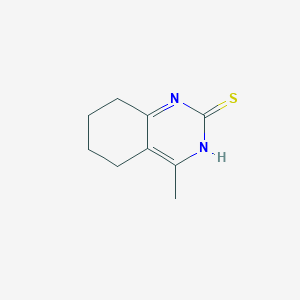
![6-Fluoro-1,2,3,4-tetrahydrocyclopenta[b]indole](/img/structure/B11912427.png)
![1-(Thieno[3,2-d]pyrimidin-4-yl)ethanone](/img/structure/B11912435.png)

![7-Methyl-6-nitro-3H-imidazo[4,5-b]pyridine](/img/structure/B11912455.png)

